molecular formula C8H3Cl3O3 B13111305 2-Oxo-2-(2,4,5-trichlorophenyl)aceticacid

2-Oxo-2-(2,4,5-trichlorophenyl)aceticacid

Cat. No.: B13111305
M. Wt: 253.5 g/mol
InChI Key: FKZPSBVUQSEFGG-UHFFFAOYSA-N
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Description

2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid is an organic compound with the molecular formula C8H3Cl3O3 It is a derivative of acetic acid where the hydrogen atoms are replaced by a 2,4,5-trichlorophenyl group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid typically involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of 2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The trichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trichlorophenyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-(3,4,5-trichlorophenyl)acetic acid
  • 2-Oxo-2-(2,3,4-trichlorophenyl)acetic acid
  • 2-Oxo-2-(2,4,6-trichlorophenyl)acetic acid

Uniqueness

2-Oxo-2-(2,4,5-trichlorophenyl)acetic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H3Cl3O3

Molecular Weight

253.5 g/mol

IUPAC Name

2-oxo-2-(2,4,5-trichlorophenyl)acetic acid

InChI

InChI=1S/C8H3Cl3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2H,(H,13,14)

InChI Key

FKZPSBVUQSEFGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)C(=O)O

Origin of Product

United States

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